N-(5-Cyclopropoxy-4-ethylpyridin-2-YL)methanesulfonamide
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Overview
Description
N-(5-Cyclopropoxy-4-ethylpyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-4-ethylpyridin-2-YL)methanesulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction.
Attachment of the Ethyl Group: The ethyl group is added through an alkylation reaction.
Formation of the Methanesulfonamide Group: The methanesulfonamide group is introduced through a sulfonation reaction followed by amination.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropoxy-4-ethylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(5-Cyclopropoxy-4-ethylpyridin-2-YL)methanesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-4-ethylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Hydroxypyridin-2-yl)methanesulfonamide
- N-(4-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide
Uniqueness
N-(5-Cyclopropoxy-4-ethylpyridin-2-YL)methanesulfonamide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its cyclopropoxy and ethyl groups contribute to its stability and reactivity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C11H16N2O3S |
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Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-4-ethylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-3-8-6-11(13-17(2,14)15)12-7-10(8)16-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
UGYRYLQPVHTHHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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